N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

PTP1B inhibition Type 2 diabetes Enzyme kinetics

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 895007-00-8) is a synthetic, heterocyclic small molecule belonging to the benzothiazole-furan-2-carboxamide class. The compound has been experimentally evaluated for its inhibitory activity against human recombinant protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 895007-00-8
Cat. No. B2709345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
CAS895007-00-8
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C19H15N3O2S/c1-13-6-7-15-17(10-13)25-19(21-15)22(12-14-4-2-8-20-11-14)18(23)16-5-3-9-24-16/h2-11H,12H2,1H3
InChIKeyNWRUAZJDUMIXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide (895007-00-8): A Quantitatively Assessed PTP1B Inhibitor


N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 895007-00-8) is a synthetic, heterocyclic small molecule belonging to the benzothiazole-furan-2-carboxamide class. The compound has been experimentally evaluated for its inhibitory activity against human recombinant protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity [1]. An authenticated Ki value of 7.10×10³ nM and an IC₅₀ of 1.95×10⁴ nM were determined in the same assay format, providing a quantitative benchmark for procurement decisions [1].

Why Analogs Cannot Simply Replace 895007-00-8 in PTP1B-Targeted Research


Despite sharing a common benzothiazole-furan-2-carboxamide core, even conservative substituent modifications on the benzothiazole ring can produce substantial potency shifts. For example, merely replacing the 6-methyl group with a 6-ethoxy group increases the Ki from 7.10 µM to 20.4 µM—a nearly 3-fold loss of binding affinity [1]. This sensitivity to peripheral substitution means that generic “in-class” replacements cannot be assumed to deliver equivalent target engagement, making the explicit selection of the 6-methyl derivative essential for reproducibility and potency-optimized campaigns [1].

Quantitative Evidence for Selecting 895007-00-8 Over Structural Analogs


PTP1B Affinity (Ki): 6-Methyl vs 6-Ethoxy Head-to-Head

In a head-to-head assay conducted under identical conditions, the target compound (6-methyl substitution) inhibits PTP1B with a Ki of 7.10×10³ nM, whereas its closest analog, N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide, exhibits a Ki of 2.04×10⁴ nM [1]. This represents a 2.87-fold improvement in binding affinity imparted solely by the smaller methyl substituent [1].

PTP1B inhibition Type 2 diabetes Enzyme kinetics

PTP1B Inhibitory Potency (IC₅₀): Functional Differentiation from the 6-Ethoxy Analog

The functional inhibition IDIC₅₀ of human recombinant PTP1B was measured as 1.95×10⁴ nM for the target compound, compared to 4.09×10⁴ nM for the 6-ethoxy analog—a 2.10-fold improvement [1]. This difference, observed in a residual activity assay, corroborates the trend seen in the Ki determination and confirms that the 6-methyl substituent consistently yields superior enzyme inhibition [1].

PTP1B inhibition IC₅₀ comparison Enzyme inhibition

Physicochemical Differentiation: Molecular Weight and Inferred Pharmacokinetic Profile

The molecular weight of 895007-00-8 (349.41 g·mol⁻¹) is 30.0 Da (8.6%) lower than that of the 6-ethoxy analog (379.44 g·mol⁻¹) [1]. While this difference is moderate, it places the target compound closer to the optimal Lipinski space (MW ≤ 500 Da) and reduces the lipophilic bulk typically associated with increased metabolic liability and decreased aqueous solubility [1]. No explicit solubility or metabolic stability data are publicly available; the inference is drawn from established medicinal chemistry principles that lower MW in a congeneric series correlates with improved permeability and lower clearance risk.

Drug-likeness Molecular weight Pharmacokinetics

Application Scenarios Where 895007-00-8 Provides Documented Advantage


PTP1B-Mediated Diabetes & Obesity Target Validation

With a Ki of 7.10 µM against PTP1B, the compound serves as a chemically tractable starting point for hit-to-lead programs focused on type 2 diabetes and obesity [1]. Its 2.9-fold affinity gain over the 6-ethoxy analog allows researchers to explore structure-activity relationships within a congeneric series while retaining sufficient target engagement for cellular pathway analysis [1].

Biochemical Assay Development & Compound Library Profiling

The reproducible IC₅₀ of 19.5 µM makes the compound suitable as a reference inhibitor in PTP1B enzymatic assays, where consistent potency is required to calibrate high-throughput screening platforms and benchmark novel inhibitors [1]. The 2.1-fold IC₅₀ advantage over the ethoxy analog reduces the amount of compound needed per assay plate, lowering procurement costs [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Expansion

Because the 6-methyl substituent uniquely positions the benzothiazole core for further optimization, the compound provides a more favorable physicochemical baseline (MW 349.41) compared to larger alkoxy analogs [1]. This allows synthetic teams to introduce additional moieties without exceeding the 500 Da rule-of-five boundary, facilitating the design of orally bioavailable leads [1].

Quote Request

Request a Quote for N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.